

"Methyl 1,4-bisglucosyloxy-3-prenyl-2naphthoate" physical and chemical properties

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Compound of Interest

Methyl 1,4-bisglucosyloxy-3prenyl-2-naphthoate

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An In-depth Technical Guide to Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a naturally occurring naphthalene glycoside first isolated from the medicinal plant Wollastonia biflora. This document provides a comprehensive overview of its physical and chemical properties, bringing together available data for researchers in drug discovery and natural product chemistry. The compound has demonstrated significant cytotoxic activity against human hepatocellular carcinoma cells, suggesting its potential as a lead compound for anticancer drug development. This guide details its known characteristics, the experimental protocol for its isolation, and discusses its potential mechanism of action based on the activities of related naphthoquinone compounds.

Core Physical and Chemical Properties

To date, comprehensive experimental data on all physical properties of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** are not widely available in the public domain. The following tables summarize the known chemical and supplier-provided data.

Table 1: Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C29H38O14	[1]
Molecular Weight	610.6 g/mol	[1]
Appearance	Not Reported	
Melting Point	Not Reported	_
Boiling Point	Not Reported	_
Solubility	Not Reported	_
Purity (as per suppliers)	≥98% (by HPLC)	[1]

Table 2: Spectroscopic Data

Spectroscopic Method	Key Data Points	Source
1H NMR	Data not available in searched literature.	
13C NMR	Data not available in searched literature.	
Mass Spectrometry (HR-ESI-MS)	Data not available in searched literature.	
Infrared (IR)	Data not available in searched literature.	_
Ultraviolet (UV)	Data not available in searched literature.	_

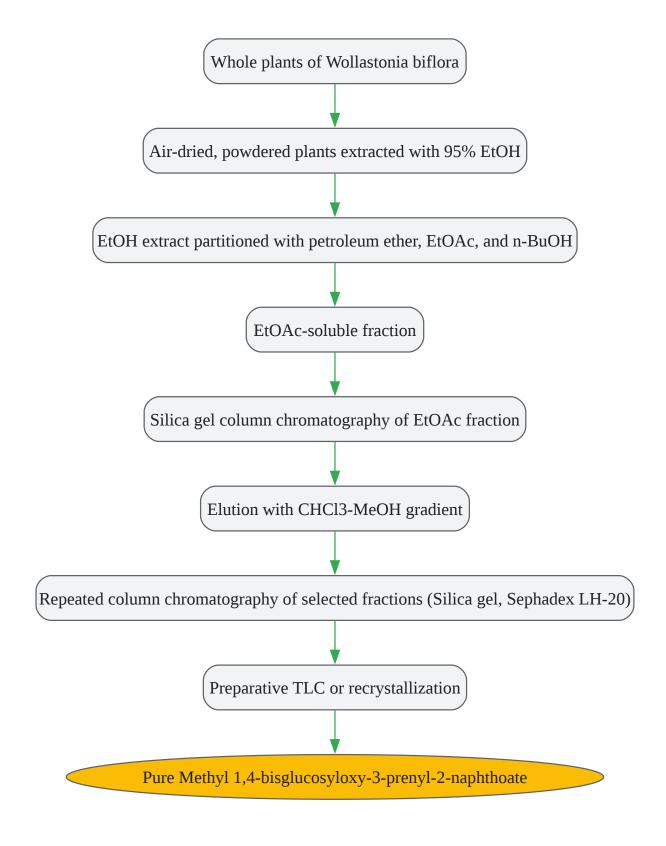
Experimental Protocols

The isolation and characterization of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** were first described by Chen et al. in the Journal of Natural Products in 2007. The following protocol is based on their reported methodology.



Isolation from Wollastonia biflora

Experimental Workflow for Isolation





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Caption: Isolation of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate**.

Detailed Methodology:

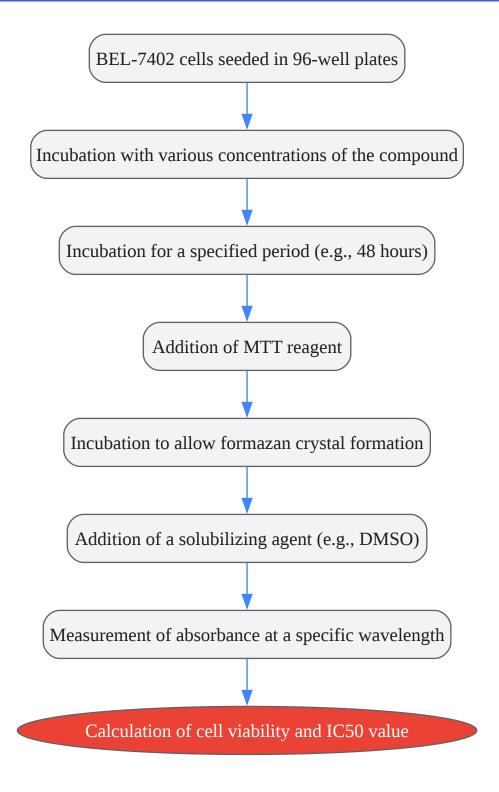
- Plant Material and Extraction: The whole plants of Wollastonia biflora were collected, airdried, and powdered. The powdered plant material was then extracted with 95% ethanol at room temperature.
- Fractionation: The resulting ethanol extract was concentrated under reduced pressure and then suspended in water. This aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to yield respective fractions.
- Chromatographic Separation: The ethyl acetate-soluble fraction, which contained the target compound, was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform-methanol (CHCl3-MeOH) to separate the components based on polarity.
- Purification: Fractions containing the compound of interest were further purified using repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative thin-layer chromatography (TLC) or recrystallization to yield pure Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate.

Cytotoxicity Assay against BEL-7402 Cells

The cytotoxic activity of **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** was evaluated against the human hepatocellular carcinoma cell line BEL-7402.

Experimental Workflow for Cytotoxicity Assay





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Caption: MTT assay workflow for cytotoxicity determination.

Detailed Methodology:



- Cell Culture: Human hepatocellular carcinoma BEL-7402 cells were cultured in an appropriate medium and seeded into 96-well plates at a specific density.
- Compound Treatment: After allowing the cells to adhere, they were treated with various concentrations of Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate.
- Incubation: The treated cells were incubated for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions.
- MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting solution was measured using a microplate reader at a wavelength typically around 570 nm.
- Data Analysis: Cell viability was calculated as a percentage relative to untreated control
 cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of
 the compound that inhibits cell growth by 50%, was determined from the dose-response
 curve.

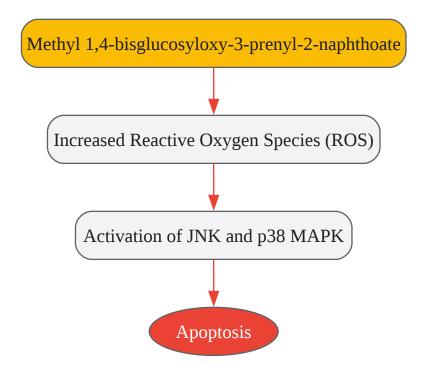
Biological Activity and Potential Signaling Pathways

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate has been reported to exhibit significant cytotoxic activity against the human hepatocellular carcinoma cell line BEL-7402.[2] While the specific molecular mechanism of this compound has not been elucidated, the cytotoxic effects of other naphthoquinone derivatives have been studied more extensively. These studies provide a basis for hypothesizing the potential signaling pathways that may be affected by **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate**.

Many naphthoquinones are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3] The accumulation of ROS can lead to cellular stress and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.

Potential Signaling Pathway for Naphthoguinone-Induced Apoptosis





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Caption: Potential ROS-mediated apoptosis pathway.

Specifically, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often implicated in stress-induced apoptosis.[4][5][6] Activation of these pathways can lead to the phosphorylation of various downstream targets that regulate programmed cell death. For instance, activated JNK and p38 can influence the expression and activity of proteins in the Bcl-2 family, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[5][7] Furthermore, these MAPK pathways can regulate the activity of transcription factors that control the expression of genes involved in apoptosis.[8][9]

In the context of hepatocellular carcinoma, several studies have demonstrated that novel 1,4-naphthoquinone derivatives induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways.[2][8] Shikonin, a well-known naphthoquinone, has been shown to induce apoptosis in hepatocellular carcinoma cells through ROS-dependent inactivation of the Akt and RIP1/NF-κB pathways.[3]

Given the structural similarities and observed cytotoxic activity, it is plausible that **Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate** may exert its anticancer effects through similar mechanisms involving ROS production and the modulation of key signaling pathways such as



the MAPK and STAT3 pathways. Further research is required to confirm the precise molecular targets and signaling cascades affected by this specific compound.

Conclusion

Methyl 1,4-bisglucosyloxy-3-prenyl-2-naphthoate is a promising natural product with demonstrated cytotoxic activity against human hepatocellular carcinoma cells. This technical guide consolidates the currently available information on its physical and chemical properties, outlines the experimental procedures for its isolation and biological evaluation, and provides insights into its potential mechanisms of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and oncology drug development, and highlights the need for further investigation to fully characterize this compound and explore its therapeutic potential.

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